Unveiling cis-Violaxanthin: A Technical Guide to its Natural Sources, Occurrence, and Biological Significance
Unveiling cis-Violaxanthin: A Technical Guide to its Natural Sources, Occurrence, and Biological Significance
For Immediate Release
This technical guide provides a comprehensive overview of cis-violaxanthin, a naturally occurring xanthophyll pigment. Intended for researchers, scientists, and drug development professionals, this document delves into the natural sources, quantitative occurrence, and key biological pathways involving this specific isomer. Detailed experimental protocols for extraction and analysis are provided, alongside visual representations of its metabolic significance.
Natural Occurrence and Quantitative Data
cis-Violaxanthin, primarily the 9-cis isomer, is a significant carotenoid found in a variety of natural sources, ranging from everyday fruits to specialized microalgae. Its presence is often associated with the xanthophyll cycle and as a crucial precursor in the biosynthesis of the plant hormone abscisic acid (ABA). While the all-trans isomer is generally more abundant, cis-violaxanthin isomers play vital biological roles.
Quantitative data on the occurrence of cis-violaxanthin and its isomers in various natural sources are summarized in the table below. This data has been compiled from multiple scientific studies to provide a comparative overview for research and development purposes.
| Natural Source | Analyte | Concentration | Reference |
| Orange Juice (Citrus sinensis) | 9-Z-violaxanthin | Predominant violaxanthin isomer in mature fruit | [1] |
| Mango (Mangifera indica) | 9-cis-violaxanthin | Present in esterified form | [2] |
| Chrysanthemum Petals | Violaxanthin isomers | Identified as major xanthophylls | [2] |
| Nannochloropsis sp. BR2 | Violaxanthin | 1.08 mg/g dry cell weight | [3] |
| Nannochloropsis salina | Violaxanthin | 1.679 mg/g dry cell weight | [4] |
| Nannochloropsis limnetica | Violaxanthin | 1.228 mg/g dry cell weight | [4] |
| Nannochloropsis oceanica WS-1 | Violaxanthin | 3.93 mg/g dry cell weight | [5] |
| Nannochloropsis oceanica M1 (mutant) | Violaxanthin | 5.21 mg/g dry cell weight | [5] |
Experimental Protocols
Extraction and Isolation of cis-Violaxanthin from Plant Material
This protocol outlines a general procedure for the extraction and isolation of cis-violaxanthin from plant tissues, adapted from various established methods.[6][7][8]
Materials:
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Fresh or frozen plant material (e.g., spinach leaves, orange peel)
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Liquid nitrogen
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Acetone (100%)
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Diethyl ether
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30% (w/v) methanolic potassium hydroxide (KOH)
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Saturated NaCl solution
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Anhydrous sodium sulfate
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Rotary evaporator
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Thin-layer chromatography (TLC) plates (silica gel 60)
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Developing solvent for TLC (e.g., petroleum ether:acetone:diethylamine - 10:4:1 v/v/v)
Procedure:
-
Homogenization: Freeze the plant material with liquid nitrogen and grind to a fine powder using a mortar and pestle.
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Extraction: Extract the powdered tissue with acetone (twice) and then with diethyl ether. Combine the organic extracts.
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Saponification: To remove chlorophylls and lipids, add 30% methanolic KOH to the extract and stir overnight in the dark at room temperature. This step is crucial for obtaining a clean carotenoid fraction.[1]
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Phase Separation: Transfer the saponified extract to a separatory funnel. Wash the ethereal phase multiple times with a saturated NaCl solution to remove the alkali and water-soluble impurities.
-
Drying: Dry the resulting ether phase over anhydrous sodium sulfate.
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Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.
-
Isolation by TLC: Dissolve the concentrated extract in a small volume of a suitable solvent and apply it as a band onto a silica gel TLC plate. Develop the plate using the appropriate solvent system. The violaxanthin fraction can be identified by its characteristic color and Rf value. Scrape the corresponding band from the plate and elute the pigment with a suitable solvent.
HPLC Quantification of cis-Violaxanthin
This section provides a general high-performance liquid chromatography (HPLC) method for the separation and quantification of violaxanthin isomers. The use of a C30 stationary phase is often recommended for better resolution of carotenoid isomers.[9][10]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: Reversed-phase C18 or C30 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. A common solvent system consists of:
-
Solvent A: Acetonitrile:Water (9:1 v/v)
-
Solvent B: Ethyl acetate
-
-
Gradient Program: A linear gradient from a low to a high percentage of solvent B over approximately 20-30 minutes is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the maximum absorption wavelength for violaxanthin, which is around 440-450 nm.
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Quantification: Quantification is achieved by external standardization using a calibration curve prepared from a purified violaxanthin standard. Isomer identification can be confirmed by comparing retention times and UV-Vis spectra with known standards or literature data.
Signaling Pathways and Biological Roles
Abscisic Acid (ABA) Biosynthesis
cis-Violaxanthin is a critical intermediate in the biosynthesis of the plant hormone abscisic acid (ABA), which plays a central role in regulating plant growth, development, and stress responses. The key regulatory step in this pathway is the oxidative cleavage of 9-cis-violaxanthin and 9'-cis-neoxanthin by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED).[11][12][13]
Experimental Workflow for cis-Violaxanthin Analysis
The following diagram illustrates a typical workflow for the analysis of cis-violaxanthin from a biological sample, from initial extraction to final quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Carotenoids and Their Isomers: Color Pigments in Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of violaxanthin accumulation in Nannochloropsis oceanica by overexpressing a carotenoid isomerase gene from Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Development of a novel nannochloropsis strain with enhanced violaxanthin yield for large‐scale production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 11. pnas.org [pnas.org]
- 12. Frontiers | 9-cis-Epoxycarotenoid Dioxygenase 3 Regulates Plant Growth and Enhances Multi-Abiotic Stress Tolerance in Rice [frontiersin.org]
- 13. Characterization of the 9-Cis-Epoxycarotenoid Dioxygenase Gene Family and the Regulation of Abscisic Acid Biosynthesis in Avocado - PMC [pmc.ncbi.nlm.nih.gov]
